![molecular formula C21H26N2O5S B5705289 ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
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Overview
Description
Ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as EIMC, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the induction of apoptosis. Inflammation is mediated by various signaling pathways, and ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been found to inhibit the activity of NF-κB, a key mediator of inflammation. Additionally, ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to activate the adenosine A1 receptor, which is involved in pain management.
Biochemical and Physiological Effects
ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and analgesic properties. ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition or activation. However, ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic compound, which may limit its use in certain types of experiments. Additionally, the mechanism of action of ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is not fully understood, which may make it difficult to interpret certain results.
Future Directions
There are several potential future directions for research on ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. One area of interest is the development of ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate analogs with improved potency and specificity. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate and its effects on various signaling pathways. Finally, the potential applications of ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in other areas, such as neurodegenerative diseases and cardiovascular disease, should be explored.
Synthesis Methods
Ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is synthesized through a multi-step process, starting with the reaction of 4-isopropylbenzoyl chloride with glycine in the presence of triethylamine. The resulting product is then reacted with methylsulfonyl chloride to form N-(4-isopropylphenyl)-N-(methylsulfonyl)glycine. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of triethylamine to produce ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been found to have potential applications in various fields of scientific research, including cancer treatment, inflammation, and pain management. In cancer treatment, ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation is a common factor in many diseases, and ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been found to have anti-inflammatory effects. Additionally, ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have analgesic properties, making it a potential candidate for pain management.
properties
IUPAC Name |
ethyl 4-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-5-28-21(25)17-6-10-18(11-7-17)22-20(24)14-23(29(4,26)27)19-12-8-16(9-13-19)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCHKWBWORSULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]benzoate |
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